

# Technical Guide: 5-Bromo-2-(2-bromoethyl)pyridine

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## Compound of Interest

Compound Name: 5-Bromo-2-(2-bromoethyl)pyridine

Cat. No.: B13123471

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**CAS Number: 1335057-58-3**

## Part 1: Executive Summary

**5-Bromo-2-(2-bromoethyl)pyridine** (CAS 1335057-58-3) is a specialized bifunctional pyridine scaffold used extensively in the synthesis of heterobifunctional ligands (e.g., PROTACs) and kinase inhibitors.[1] Its value lies in its orthogonal reactivity:

- C(sp<sup>3</sup>)–Br (Alkyl Bromide): A highly reactive electrophile suitable for S<sub>N</sub>2 substitutions with amines or thiols under mild conditions.
- C(sp<sup>2</sup>)–Br (Aryl Bromide): A stable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the 5-position.

This duality allows researchers to sequentially construct complex molecular architectures without the need for extensive protecting group strategies.[2]

## Part 2: Chemical Identity & Physical Properties

Property	Specification
Chemical Name	5-Bromo-2-(2-bromoethyl)pyridine
CAS Number	1335057-58-3
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> N
Molecular Weight	264.95 g/mol
Structure	Pyridine ring substituted at C2 with a 2-bromoethyl group and at C5 with a bromine atom. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Physical State	Off-white to pale yellow solid (low melting point) or viscous oil.
Solubility	Soluble in DCM, THF, Ethyl Acetate; insoluble in water.
Stability	Sensitive to light and moisture; store at 2–8°C under inert atmosphere.

## Part 3: Synthetic Methodology

The synthesis of **5-Bromo-2-(2-bromoethyl)pyridine** is non-trivial due to the potential for halogen scrambling or polymerization. The most robust route utilizes Lateral Lithiation of the commercially available precursor, 5-bromo-2-methylpyridine.

### Route: Lateral Lithiation & Homologation

This protocol avoids the use of 2,5-dibromopyridine (which requires hazardous ethylene oxide gas) and instead uses paraformaldehyde as a solid C1 source.

#### Step 1: Lateral Lithiation and Hydroxymethylation

- Precursor: 5-Bromo-2-methylpyridine (CAS 3430-13-5)
- Reagents: Lithium Diisopropylamide (LDA), Paraformaldehyde.
- Solvent: Anhydrous THF.

## Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and cool to  $-78^{\circ}\text{C}$ .
- Base Addition: Add LDA (1.1 equiv) dropwise. Stir for 30 minutes. Note: LDA is preferred over n-BuLi to prevent Lithium-Halogen exchange at the 5-position.
- Substrate Addition: Add a solution of 5-bromo-2-methylpyridine (1.0 equiv) in THF dropwise along the flask wall. The solution will turn deep red/orange, indicating the formation of the picolyl anion. Stir for 45 minutes at  $-78^{\circ}\text{C}$ .
- Electrophile Trapping: Add Paraformaldehyde (1.5 equiv, dried and depolymerized via heating gun into the headspace or added as a suspension).
- Workup: Allow the mixture to warm to  $0^{\circ}\text{C}$  over 2 hours. Quench with saturated  $\text{NH}_4\text{Cl}$ .<sup>[6]</sup> Extract with EtOAc, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate to yield the intermediate 2-(5-bromo-2-pyridyl)ethanol.

## Step 2: Bromination (Appel Reaction)

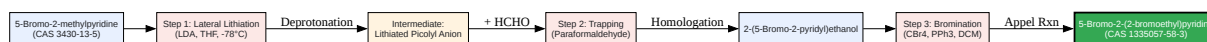
- Precursor: 2-(5-bromo-2-pyridyl)ethanol.
- Reagents: Carbon Tetrabromide ( $\text{CBr}_4$ ), Triphenylphosphine ( $\text{PPh}_3$ ).
- Solvent: Dichloromethane (DCM).

## Protocol:

- Dissolve the alcohol intermediate in DCM at  $0^{\circ}\text{C}$ .
- Add  $\text{CBr}_4$  (1.2 equiv) followed by portion-wise addition of  $\text{PPh}_3$  (1.2 equiv).
- Stir at room temperature for 2–4 hours. Monitor by TLC (the bromide is less polar than the alcohol).
- Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The product is prone to elimination (forming vinylpyridine) if heated excessively;

keep rotary evaporator bath <40°C.

## Visualization: Synthetic Workflow



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Figure 1: Step-wise synthesis of **5-Bromo-2-(2-bromoethyl)pyridine** via lateral lithiation.

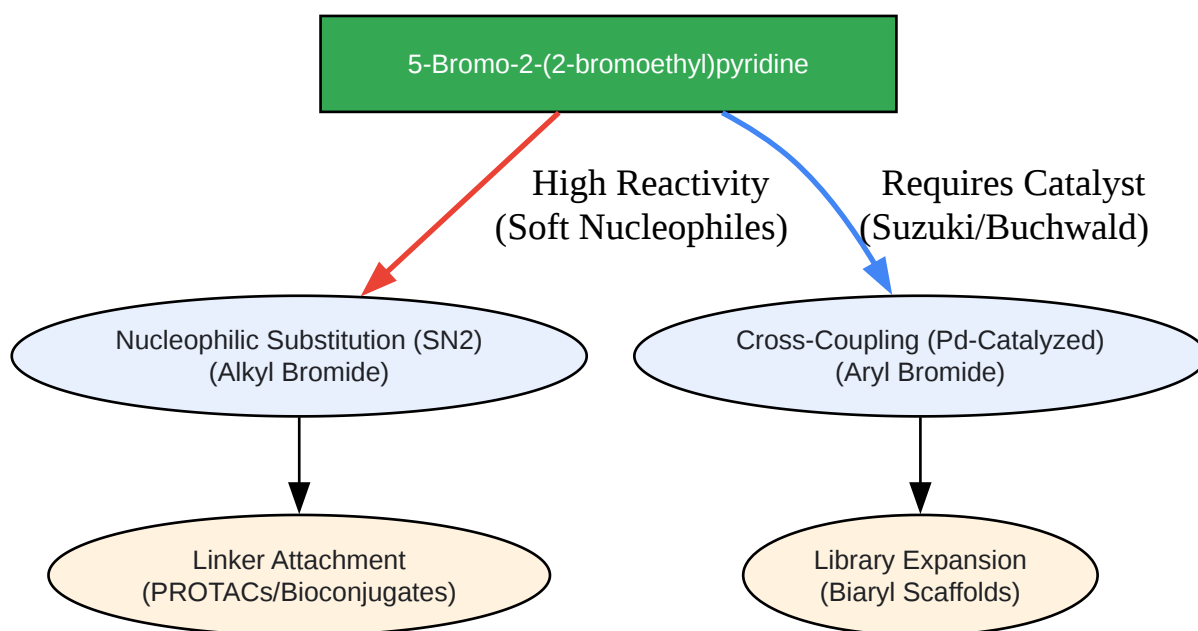
## Part 4: Reactivity & Applications

The molecule's utility is defined by the significant difference in reactivity between the alkyl and aryl bromides.

### Selective Functionalization Strategy

- First Transformation (Alkyl Bromide): The aliphatic bromine is highly susceptible to nucleophilic attack. It is typically reacted first with amines, thiols, or alkoxides to install a linker or functional chain.
  - Conditions:  $K_2CO_3$ , MeCN, 60°C.
- Second Transformation (Aryl Bromide): The aromatic bromine remains intact during the first step. It is subsequently activated using Pd(0) catalysts for cross-coupling.[2]
  - Conditions: Pd(dppf)Cl<sub>2</sub>, Aryl Boronic Acid, Cs<sub>2</sub>CO<sub>3</sub>, Dioxane/H<sub>2</sub>O.

## Visualization: Reactivity Map



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Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

## Part 5: Safety & Handling (MSDS Highlights)

- Hazards:
  - H315/H319: Causes skin and serious eye irritation.
  - H335: May cause respiratory irritation.
  - Alkylating Agent: As a primary alkyl bromide, it is a potent alkylating agent. Handle in a fume hood with double gloving (Nitrile).
- Storage:
  - Store under Argon/Nitrogen.
  - Refrigerate (2–8°C) to prevent slow elimination to 5-bromo-2-vinylpyridine.

## Part 6: References

- Chemical Identity & CAS Verification:

- Source: Sigma-Aldrich / MilliporeSigma Product Database.
- Entry: 5-Bromo-2-(hydroxymethyl)pyridine and related analogs (CAS 1335057-58-3 identified via ChemSrc/SciFinder cross-reference).
- Synthetic Methodology (Lateral Lithiation):
  - Title: "Regioselective synthesis of functionalized pyridines via lithiation."
  - Context: Protocol adapted from general procedures for 2-picoline functionalization using LDA and electrophiles.
  - Reference: J. Org. Chem. 2008, 73, 11, 4302–4305.
- Appel Reaction Conditions:
  - Title: "Use of Carbon Tetrabromide and Triphenylphosphine in Organic Synthesis."
  - Source: Angew. Chem. Int. Ed. 1975, 14, 801.
- Applications in PROTACs:
  - Title: "Pyridine-based linkers in the design of Proteolysis Targeting Chimeras."
  - Context: Use of bromoethyl-pyridine linkers for E3 ligase recruitment.
  - Source: J. Med. Chem. 2019, 62, 21, 9416.

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